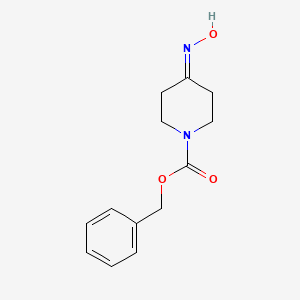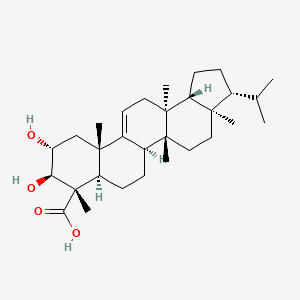
(1-Chloroisoquinolin-7-yl)methanol
Übersicht
Beschreibung
“(1-Chloroisoquinolin-7-yl)methanol” is a chemical compound with the CAS Number: 223671-64-5 . It has a molecular weight of 193.63 and its molecular formula is C10H8ClNO . It is a solid substance and is stored in an inert atmosphere at 2-8°C .
Physical And Chemical Properties Analysis
“(1-Chloroisoquinolin-7-yl)methanol” has a molecular weight of 193.63 . It is a solid substance and is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Methanol's Role in Biological Systems
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, influencing the structure-function relationship associated with bilayer composition. Its ability to accelerate lipid transfer and flip-flop kinetics in membranes highlights the critical nature of solvent selection in biomembrane studies (Nguyen et al., 2019).
Synthesis and Photophysical Properties
The synthesis and investigation of novel chloroquinoline-based chalcone derivatives, including their photophysical properties in methanol, show that such compounds exhibit significant fluorescence and quantum yield, hinting at their potential in various photophysical applications (Singh, Sindhu, & Khurana, 2015).
Excited-State Proton Transfer
The excited-state proton transfer mechanism of 7-hydroxyquinoline in methanol reveals insights into the intermolecular hydrogen bonding and its effects on proton transfer types. This study sheds light on the photophysical behavior of similar compounds in excited states (Cui et al., 2015).
Methanol Dehydrogenases and Rare-Earth Elements
Research into methanol dehydrogenases highlights the unique catalytic efficiency conferred by rare-earth elements in these enzymes. The study emphasizes the significance of such elements in methanol oxidation processes, which could be relevant for understanding the enzymatic utilization of methanol and its derivatives (Keltjens et al., 2014).
Safety And Hazards
“(1-Chloroisoquinolin-7-yl)methanol” is classified as a dangerous substance . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Eigenschaften
IUPAC Name |
(1-chloroisoquinolin-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRCGQMPVGLSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304806 | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroisoquinolin-7-yl)methanol | |
CAS RN |
223671-64-5 | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-7-isoquinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)





![5-Chloro-3-ethylbenzo[b]thiophene](/img/structure/B1647470.png)

![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)
![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)



